6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile
Description
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile is a pyridine derivative featuring a nitrile group at the 3-position of the pyridine ring and a tetrahydropyran-2-ylmethoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 230.25 g/mol. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in pharmaceutical and agrochemical research, where its nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions) . The tetrahydropyran (THP) moiety acts as a protective group for hydroxyl functionalities, offering stability under acidic conditions compared to smaller heterocycles like tetrahydrofuran (THF) .
Properties
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-10-4-5-12(14-8-10)16-9-11-3-1-2-6-15-11/h4-5,8,11H,1-3,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLNJZVUSFDBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with tetrahydro-2H-pyran-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyran-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
The compound is compared to three closely related analogs (Table 1), focusing on substituent position, heterocycle type, and functional group variations.
Table 1: Comparative Properties of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile and Analogs
Research Findings and Implications
Substituent Position Effects
- Nitrile Position: In nicotinonitrile derivatives (3-CN), the nitrile group at the 3-position creates distinct electronic effects compared to isonicotinonitrile (4-CN). For example, the 3-CN group in the target compound may enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution .
- THP vs. THF : The THP group in the target compound provides superior steric protection and acid resistance compared to THF, making it preferable in multi-step syntheses requiring acidic conditions .
Functional Group Impact
- Nitrile vs. Carboxylic Acid: The nitrile group offers synthetic flexibility (e.g., conversion to amines or tetrazoles), while the carboxylic acid in the nicotinic acid analog is more suited for ionic interactions or as a hydrogen-bond donor .
Biological Activity
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile, with the CAS number 1016889-38-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a nicotinonitrile moiety linked to a tetrahydro-2H-pyran group. This structural configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This modulation can lead to various physiological effects, including:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by improving synaptic plasticity.
Biological Activity Data
Recent studies have explored the pharmacological effects of this compound in vitro and in vivo. Table 1 summarizes key findings from various research studies.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Model : In a study involving a mouse model of Alzheimer's disease, administration of the compound led to significant improvements in memory retention and reduced amyloid-beta plaque accumulation.
- Stroke Recovery : Another study demonstrated that treatment with this compound post-stroke enhanced recovery outcomes, likely due to its neuroprotective properties.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate, 6-substituted nicotinonitrile, can be synthesized by reacting a halogenated nicotinonitrile derivative (e.g., 6-chloro-nicotinonitrile) with tetrahydro-2H-pyran-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) . Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are often used to activate pyridine rings for substitution, as seen in analogous nicotinonitrile syntheses . Post-reaction, purification via column chromatography or recrystallization (ethanol/water) is critical to isolate the product.
Basic: What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the tetrahydro-2H-pyran methoxy group (δ ~3.5–4.5 ppm for pyran-OCH₂-) and nitrile functionality (no direct proton signal but inferred via coupling) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 261.1) .
- X-ray Crystallography : Resolves spatial arrangement of the pyran ring and nicotinonitrile core, critical for structure-activity relationship (SAR) studies .
Advanced: How do electronic and steric effects of the tetrahydro-2H-pyran moiety influence reactivity in cross-coupling reactions?
Answer:
The pyran ring acts as a bulky electron-donating group, stabilizing intermediates in Suzuki or Buchwald-Hartwig couplings. Computational studies (DFT) suggest the methoxy bridge enhances electron density at the nicotinonitrile’s 6-position, facilitating oxidative addition with palladium catalysts . However, steric hindrance from the pyran ring may reduce yields in reactions requiring precise spatial alignment (e.g., Heck reactions), necessitating optimized ligands like XPhos .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Solubility Variability : Use of DMSO vs. aqueous buffers affects bioavailability. Standardized protocols (e.g., 10% DMSO in PBS) are recommended .
- Impurity Profiles : Trace halogenated byproducts (from synthesis) may confound bioassays. LC-MS purity checks and orthogonal assays (e.g., SPR vs. cell-based) validate target-specific activity .
- Metabolic Instability : Rapid degradation in hepatic microsomes can lead to false negatives. Stabilization via prodrug strategies (e.g., acetylated derivatives) is explored .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
It serves as:
- Kinase Inhibitor Scaffold : The nitrile group chelates ATP-binding site residues (e.g., EGFR), while the pyran moiety enhances solubility for in vitro screens .
- Intermediate in Heterocyclic Synthesis : Used to build fused pyridine systems via cycloaddition (e.g., with azides to form triazolo-pyridines) .
Advanced: How can computational modeling optimize its pharmacokinetic (PK) properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP (~2.1) and CYP450 interactions, guiding structural modifications (e.g., fluorine substitution to reduce metabolism) .
- Molecular Dynamics (MD) Simulations : Reveal binding stability with targets (e.g., ~5 ns residence time in BCR-ABL1 simulations), informing dose-response experimental designs .
Basic: What are the documented stability challenges under varying pH conditions?
Answer:
The compound hydrolyzes in acidic media (pH <3), degrading the nitrile to carboxylic acid. In alkaline conditions (pH >10), the pyran ring undergoes partial epimerization. Stability is optimal at pH 6–7 (aqueous buffer), with degradation <5% over 24 hours at 25°C .
Advanced: How does the compound’s reactivity compare to analogs with alternative oxygen-containing rings (e.g., tetrahydrofuran)?
Answer:
The six-membered pyran ring confers greater conformational flexibility than tetrahydrofuran, reducing ring strain and enhancing thermal stability (TGA decomposition at ~220°C vs. 180°C for tetrahydrofuran analogs) . However, the larger ring size reduces electrophilicity at the methoxy group, slowing SNAr reactions by ~30% compared to smaller rings .
Basic: What safety and handling protocols are recommended for laboratory-scale synthesis?
Answer:
- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃).
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with cyanide intermediates .
- Waste Disposal : Quench reaction mixtures with ice/NaHCO₃ before aqueous disposal .
Advanced: What mechanistic insights explain its selectivity for specific enzyme isoforms?
Answer:
Docking studies indicate the pyran ring occupies a hydrophobic subpocket in isoform-specific targets (e.g., JAK2 vs. JAK3), while the nitrile forms a hydrogen bond with a conserved lysine residue. Mutagenesis experiments confirm Lys220Ala in JAK3 abolishes binding, validating the hypothesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
